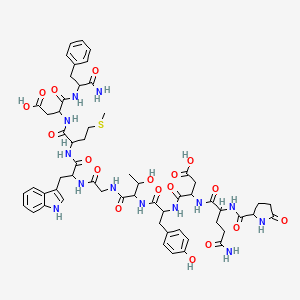

Caerulein (desulfated)

Description

Properties

Molecular Formula |

C58H73N13O18S |

|---|---|

Molecular Weight |

1272.3 g/mol |

IUPAC Name |

3-[[5-amino-5-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]-4-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C58H73N13O18S/c1-29(72)49(71-57(88)40(23-31-12-14-33(73)15-13-31)68-56(87)43(26-48(79)80)69-52(83)37(16-18-44(59)74)65-51(82)36-17-19-45(75)63-36)58(89)62-28-46(76)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(85)66-38(20-21-90-2)53(84)70-42(25-47(77)78)55(86)67-39(50(60)81)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72-73H,16-26,28H2,1-2H3,(H2,59,74)(H2,60,81)(H,62,89)(H,63,75)(H,64,76)(H,65,82)(H,66,85)(H,67,86)(H,68,87)(H,69,83)(H,70,84)(H,71,88)(H,77,78)(H,79,80) |

InChI Key |

KVLTWEUIUPCNAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O |

Origin of Product |

United States |

Synthesis and Chemical Characterization Methodologies for Desulfated Caerulein

Synthetic Approaches

The synthesis of desulfated caerulein (B1668201), a decapeptide, is predominantly achieved through a combination of solid-phase peptide synthesis to construct the peptide backbone, followed by specific methods to ensure the absence of the sulfate (B86663) group on the tyrosine residue.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling the amino acid sequence of caerulein and its desulfated variants. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted approach due to its milder deprotection conditions, which are advantageous for complex peptide synthesis. nih.govluxembourg-bio.com

The synthesis commences with a solid support, typically a resin such as Rink Amide resin, which allows for the generation of a C-terminal amide upon final cleavage. peptide.comweebly.com The process involves a series of iterative cycles, each comprising two main steps: the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain and the coupling of the next Fmoc-protected amino acid. selleckchem.comrsc.org

Fmoc Deprotection: The Fmoc group is cleaved using a mild base, commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). rsc.orguci.edu More recently, alternative bases such as 4-methylpiperidine (B120128) or 3-(diethylamino)propylamine (B94944) (DEAPA) have been explored to minimize side reactions like aspartimide formation. nih.govrsc.org

Amino Acid Coupling: The carboxyl group of the incoming Fmoc-amino acid is activated to facilitate the formation of a peptide bond with the newly freed N-terminal amine of the resin-bound peptide. A variety of coupling reagents can be employed, with aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being highly efficient. weebly.comspringernature.com

For the synthesis of desulfated caerulein, a standard Fmoc-Tyr(tBu)-OH building block is utilized. The tert-butyl ether protecting group on the tyrosine side chain is stable to the basic conditions of Fmoc removal but is readily cleaved during the final acidolytic step, yielding the desulfated tyrosine residue.

Resin Cleavage and Deprotection: Upon completion of the peptide chain assembly, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are simultaneously removed. This is typically achieved using a strong acid "cocktail," most commonly trifluoroacetic acid (TFA) in the presence of scavengers such as water, phenol, and triisopropylsilane (B1312306) (TIS) to prevent side reactions. luxembourg-bio.com

Table 1: Representative Fmoc-SPPS Protocol for Desulfated Caerulein

| Step | Procedure | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1. Resin Swelling | Swell Rink Amide resin in DMF. | DMF, room temperature, 30 min | Prepare the resin for synthesis by making active sites accessible. |

| 2. Fmoc Deprotection | Treat the resin with piperidine solution. | 20% piperidine in DMF, 2 x 10 min | Remove the Fmoc group from the resin's N-terminus. |

| 3. Washing | Wash the resin thoroughly. | DMF, 5-7 times | Remove excess piperidine and by-products. |

| 4. Amino Acid Coupling | Couple the next Fmoc-amino acid. | Fmoc-AA-OH, HATU, DIEA in DMF, 1-2 hours | Form the peptide bond. |

| 5. Washing | Wash the resin thoroughly. | DMF, 3-5 times | Remove excess reagents and by-products. |

| 6. Repeat | Repeat steps 2-5 for each amino acid in the sequence. | - | Elongate the peptide chain. |

| 7. Final Cleavage and Deprotection | Treat the peptide-resin with a cleavage cocktail. | TFA/TIS/H2O (95:2.5:2.5), 2-3 hours | Cleave the peptide from the resin and remove side-chain protecting groups. |

While the direct synthesis of desulfated caerulein using a protected, non-sulfated tyrosine is the most straightforward approach, post-synthetic desulfation of the sulfated form can also be considered. Tyrosine-O-sulfate is known to be labile under acidic conditions. nih.gov This property, often a challenge in the synthesis of sulfated peptides, can be exploited as a chemical method for desulfation.

Heating a sulfated peptide under acidic conditions can effectively remove the sulfate group. researchgate.net This acid-catalyzed hydrolysis of the sulfate ester bond results in the formation of the desulfated peptide.

Table 2: Acid-Catalyzed Desulfation of Caerulein

| Parameter | Condition | Rationale |

|---|---|---|

| Reagent | Aqueous acid (e.g., dilute HCl or TFA) | Provides the acidic environment necessary for hydrolysis of the sulfate ester. |

| Temperature | Elevated (e.g., 50-100 °C) | Increases the rate of the hydrolysis reaction. |

| Reaction Time | Variable (minutes to hours) | Dependent on the specific acid concentration and temperature used. |

It is important to note that harsh acidic conditions can also lead to other side reactions, such as peptide bond cleavage or modifications to other amino acid side chains. Therefore, the conditions for acid-catalyzed desulfation must be carefully optimized to maximize the yield of the desired desulfated product while minimizing degradation.

Advanced Analytical Techniques for Characterization and Differentiation

Following synthesis, a suite of advanced analytical techniques is essential to purify the crude peptide, assess its purity, and confirm its chemical structure, particularly distinguishing it from its sulfated form.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification of synthetic peptides and the assessment of their purity. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides like desulfated caerulein. nih.govgoogle.com

In RP-HPLC, the peptide is separated based on its hydrophobicity. A nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, both containing an ion-pairing agent such as trifluoroacetic acid (TFA). mdpi.com A gradient of increasing organic solvent concentration is applied to elute the peptides, with more hydrophobic peptides being retained longer on the column.

The purity of the desulfated caerulein is determined by integrating the peak area of the target peptide and comparing it to the total area of all peaks in the chromatogram. A purity of ≥99% is often achievable for synthetic peptides. selleckchem.com

Table 3: Typical RP-HPLC Conditions for Desulfated Caerulein Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm particle size, 100 Å pore size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

Mass spectrometry is a powerful technique for confirming the identity and structure of synthetic peptides.

Electrospray Mass Spectrometry (ESMS) is particularly well-suited for the analysis of peptides. It is a soft ionization technique that allows for the transfer of intact peptide molecules from solution into the gas phase as charged ions with minimal fragmentation. The resulting mass spectrum provides a highly accurate measurement of the molecular weight of the peptide, which can be used to confirm its identity.

For desulfated caerulein, analysis in the negative ion mode has been shown to be particularly informative. nih.gov Tandem mass spectrometry (MS/MS) of the deprotonated molecular ion ([M-H]⁻) of desulfated caerulein yields a wealth of structural information. nih.gov The fragmentation patterns observed in negative ion MS/MS include a combination of α, β, and γ backbone cleavages, which provide sequencing information. nih.gov Additionally, characteristic side-chain cleavages can help to identify specific amino acids. nih.gov For instance, the loss of water from aspartic acid residues is a common fragmentation pathway observed in negative ion mode. nih.gov The presence or absence of the sulfate group (a mass difference of 80 Da) is readily apparent in the mass spectrum, providing a clear distinction between caerulein and its desulfated analogue.

Table 4: Key Fragment Ions in Negative Ion ESMS of Desulfated Caerulein

| Fragment Ion Type | Description | Structural Information Provided |

|---|---|---|

| [M-H]⁻ | Deprotonated molecular ion | Confirms the molecular weight of the peptide. |

| α, β, γ ions | Backbone cleavage fragments | Provides amino acid sequence information. nih.gov |

| Side-chain losses | Fragments resulting from cleavage of amino acid side chains (e.g., -H₂O from Asp) | Helps to identify specific amino acid residues. nih.gov |

Chromatographic Separation of Desulfated Caerulein from Related Peptides

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective and widely used technique for the separation and purification of peptides, including caerulein and its desulfated analog. nih.govhplc.eu This method separates molecules based on differences in their hydrophobicity. youtube.com The stationary phase in RP-HPLC is non-polar (e.g., C18 silica), while the mobile phase is polar, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). hplc.eu

The principle of separation for sulfated and desulfated caerulein is straightforward. The presence of the negatively charged, highly polar sulfate group on the tyrosine residue makes sulfated caerulein significantly more hydrophilic (less hydrophobic) than its desulfated counterpart. hplc.euyoutube.com Consequently, during an RP-HPLC run with a gradient of increasing organic solvent, the more polar sulfated caerulein will interact less strongly with the non-polar stationary phase and will therefore elute earlier. The more hydrophobic desulfated caerulein will be retained more strongly on the column and will require a higher concentration of the organic solvent to be eluted, thus appearing as a later, distinct peak in the chromatogram. youtube.cominterchim.com The high resolving power of modern RP-HPLC makes it an ideal method for checking the purity of peptide preparations and for separating closely related impurities. hplc.euchromatographyonline.com

| Peptide Form | Key Structural Feature | Relative Polarity | Interaction with C18 Stationary Phase | Elution Order |

|---|---|---|---|---|

| Caerulein (Sulfated) | Contains Tyr-O-SO₃⁻ group | Higher | Weaker | Earlier |

| Caerulein (Desulfated) | Contains unmodified Tyr-OH group | Lower | Stronger | Later |

Methodologies for Assessing Tyrosine Sulfation and Desulfation Specificity

A variety of methods are available to confirm the presence or absence of tyrosine sulfation, providing specificity in the characterization of peptides like caerulein. These techniques range from traditional radiolabeling methods to modern, high-resolution analytical approaches.

Mass Spectrometry (MS): As discussed previously, high-resolution mass spectrometry is a primary tool for assessing sulfation. The presence of a sulfate group results in a mass increase of 79.957 Da (SO₃) compared to the unmodified peptide. Tandem MS (MS/MS) can further pinpoint the exact location of this modification on a specific tyrosine residue by analyzing the fragmentation pattern of the peptide. mdpi.com Comparing the mass spectra of a sample to a known desulfated standard provides direct evidence of the sulfation state.

Radiolabeling with [³⁵S]sulfate: This is a classic and highly sensitive method for detecting tyrosine sulfation. mdpi.comnih.gov Cells or tissues are incubated with radioactive [³⁵S]sulfate, which is metabolically incorporated into proteins by tyrosylprotein sulfotransferases (TPSTs). researchgate.netportlandpress.com The target protein is then isolated, subjected to enzymatic or alkaline hydrolysis to break it down into individual amino acids, and the resulting mixture is separated by techniques like thin-layer electrophoresis. nih.govnih.gov The presence of a radioactive spot that co-migrates with a non-radioactive sulfotyrosine standard confirms that the protein was tyrosine-sulfated. nih.gov

Enrichment and Affinity-Based Methods: To detect low levels of sulfated peptides in complex mixtures, enrichment techniques can be employed prior to analysis. Immobilized metal ion affinity chromatography (IMAC) using gallium (Ga³⁺) ions has been shown to effectively enrich for sulfated peptides, which can then be identified by mass spectrometry. mdpi.com Additionally, specific antibodies that recognize the sulfotyrosine epitope can be used for detection via methods like Western blotting, though their universal applicability can be limited. mdpi.com

The assessment of desulfation specificity primarily involves using these methods to confirm the absence of the sulfate group. This is achieved by demonstrating that the peptide's measured mass corresponds to the unmodified sequence and that it lacks the characteristic features of sulfation (e.g., no detection in radiolabeling assays or no binding to sulfotyrosine-specific antibodies).

| Methodology | Principle | Advantages | Limitations |

|---|---|---|---|

| Mass Spectrometry (MS/MS) | Detects mass shift (79.957 Da) and identifies modification site through fragmentation. mdpi.com | High specificity, provides site-specific information, no radioactivity required. | Sulfate group can be labile; requires specialized techniques (e.g., negative ion mode). nih.govmdpi.com |

| [³⁵S]Sulfate Radiolabeling | Metabolic incorporation of radioactive sulfate followed by hydrolysis and electrophoresis. nih.govnih.gov | Extremely sensitive, considered a "gold standard" for confirmation. researchgate.net | Requires handling of radioactive materials, complex and laborious procedure. mdpi.com |

| Affinity Enrichment (IMAC-Ga) | Chromatographic enrichment of sulfated peptides based on affinity for Ga³⁺ ions. mdpi.com | Improves detection of low-abundance sulfated peptides from complex mixtures. mdpi.com | May also enrich for phosphorylated peptides, requiring MS for final identification. mdpi.com |

Molecular Interactions and Receptor Pharmacology of Desulfated Caerulein

Cholecystokinin (B1591339) Receptor Interactions

The biological actions of desulfated caerulein (B1668201) are primarily mediated through its interaction with the two main subtypes of cholecystokinin receptors: CCK1 (formerly known as CCK-A) and CCK2 (formerly known as CCK-B/gastrin). The affinity and specificity of this binding are pivotal in determining the physiological and pharmacological profile of the compound.

Binding Affinity and Specificity to Cholecystokinin Receptor Subtypes (CCK1 and CCK2)

Desulfated caerulein exhibits a distinct and preferential binding profile for the CCK2 receptor over the CCK1 receptor. While sulfated caerulein and cholecystokinin-8 (CCK-8) demonstrate high affinity for both CCK1 and CCK2 receptors, the absence of the sulfate (B86663) group on the tyrosine residue in desulfated caerulein dramatically reduces its affinity for the CCK1 receptor. smolecule.comnih.gov This makes desulfated caerulein a selective CCK2 receptor agonist.

Studies have shown that the CCK1 receptor has a high affinity, in the nanomolar range, for sulfated CCK analogues, but a significantly lower affinity, in the micromolar range, for desulfated analogues like desulfated caerulein. nih.gov In contrast, the CCK2 receptor binds both sulfated and non-sulfated CCK analogues, including desulfated caerulein, with almost equal high affinity. nih.gov This differential binding affinity underscores the critical role of the sulfate moiety in the interaction with the CCK1 receptor.

Role of Sulfation in Ligand-Receptor Binding Dynamics and Receptor Activation

The sulfation of the tyrosine residue is a critical post-translational modification that governs the binding dynamics and activation of CCK receptors, particularly the CCK1 subtype. This sulfate group is essential for the high-affinity interaction with the CCK1 receptor. smolecule.comnih.gov The removal of this sulfate group, as in desulfated caerulein, results in a significant loss of binding potency at the CCK1 receptor, often by several orders of magnitude. nih.gov

The CCK receptor is highly sensitive to both the presence and the precise position of the sulfate moiety on the ligand. smolecule.com For the CCK1 receptor, the sulfated tyrosine is a key determinant for recognition and subsequent receptor activation. In contrast, the CCK2 receptor is less stringent in its requirement for sulfation, allowing it to bind with high affinity to both sulfated ligands like CCK-8 and non-sulfated ligands such as gastrin and desulfated caerulein. nih.gov This differential requirement for sulfation is a fundamental aspect of the pharmacological distinction between the two CCK receptor subtypes.

Comparative Receptor Binding Profiles with Sulfated Caerulein and Cholecystokinin Octapeptide (CCK-8)

The receptor binding profile of desulfated caerulein is best understood in comparison to its sulfated counterpart and the endogenous ligand CCK-8.

| Compound | CCK1 Receptor Affinity | CCK2 Receptor Affinity |

| Desulfated Caerulein | Low | High |

| Sulfated Caerulein | High | High |

| CCK-8 (sulfated) | High | High |

This table provides a qualitative comparison of the binding affinities.

Studies comparing the inhibitory potency (IC50) of these peptides on radiolabeled ligand binding have provided more quantitative insights. For instance, the affinity of desulfated CCK-8 for the CCK1 receptor is reported to be reduced by approximately 500-fold compared to sulfated CCK-8. nih.gov In contrast, desulfated CCK-8 and gastrin bind to the CCK2 receptor with an affinity that is only about 10-fold lower than that of sulfated CCK-8. nih.gov Given the structural similarity between caerulein and CCK-8, a similar disparity in binding affinity for desulfated caerulein at the CCK1 receptor is observed. While sulfated caerulein and CCK-8 are potent agonists at both receptor subtypes, desulfated caerulein acts as a selective CCK2 receptor agonist due to its significantly diminished affinity for the CCK1 receptor.

Intracellular Signaling Pathways Modulated by Desulfated Caerulein

The binding of desulfated caerulein to CCK receptors, primarily the CCK2 receptor, initiates a cascade of intracellular signaling events. These pathways ultimately mediate the diverse physiological effects attributed to this peptide.

Modulation of Intracellular Calcium Mobilization

A key event following the activation of CCK receptors is the mobilization of intracellular calcium ([Ca2+]i). The binding of agonists like caerulein to CCK receptors, which are G-protein coupled receptors, activates phospholipase C (PLC). nih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. nih.gov

Desulfated caerulein, through its interaction with CCK2 receptors, can also induce an increase in intracellular calcium. However, the characteristics of this calcium signal may differ from that induced by sulfated caerulein or CCK-8, particularly in cells expressing a mixed population of CCK1 and CCK2 receptors. In experimental models using pancreatic acini, which endogenously express CCK receptors, caerulein stimulation leads to a dose-dependent increase in intracellular calcium. nih.govnih.gov While physiological concentrations of CCK agonists typically induce regular [Ca2+]i oscillations, supramaximal concentrations, often used in experimental models of pancreatitis, can cause a large, sustained elevation of intracellular calcium. nih.gov

Involvement in NF-κB Activation and Cytokine Expression in Pancreatic Acinar Cells (in vitro studies)

In vitro studies using pancreatic acinar cells have demonstrated that stimulation with CCK analogues, including caerulein, can lead to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. wjgnet.comnih.gov NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and the immune response, such as cytokines and chemokines. nih.gove-cmh.org

The activation of NF-κB in pancreatic acinar cells is considered a key early event in the pathogenesis of acute pancreatitis. nih.gov Supramaximal stimulation with caerulein in vitro has been shown to induce the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). frontiersin.org This induction of cytokine expression is mediated, at least in part, by the activation of NF-κB. nih.govfrontiersin.org Although many studies use the more potent sulfated caerulein to induce these effects, the fundamental mechanism involves the activation of CCK receptors, a function that desulfated caerulein also performs, albeit with a different receptor subtype preference. Therefore, desulfated caerulein is also implicated in the modulation of NF-κB activity and subsequent cytokine expression in pancreatic acinar cells through its agonist activity at CCK2 receptors.

Potential Interactions with MAPK Signaling Pathways

The interaction of desulfated caerulein with mitogen-activated protein kinase (MAPK) signaling pathways is primarily inferred from its pharmacological action as an agonist for the cholecystokinin B (CCK-B) receptor. While direct studies measuring MAPK activation in response to desulfated caerulein are not extensively documented, a substantial body of research has established a clear link between the activation of the CCK-B receptor and the subsequent triggering of MAPK cascades.

Desulfated caerulein exhibits a distinct receptor binding profile compared to its sulfated counterpart. It shows a preferential affinity for the CCK-B receptor, also known as the gastrin receptor, and a significantly lower affinity for the cholecystokinin A (CCK-A) receptor. smolecule.com This selectivity is pivotal, as the downstream signaling events, including the potential activation of MAPK pathways, are contingent on the specific receptor engaged.

Table 1: Receptor Binding Profile of Caerulein Isoforms

| Compound | Primary Receptor Target(s) | Affinity Profile |

| Caerulein (Sulfated) | CCK-A and CCK-B Receptors | High and roughly equal affinity for both receptor subtypes. smolecule.com |

| Caerulein (Desulfated) | CCK-B Receptor | Preferential binding to CCK-B receptors; significantly reduced affinity for CCK-A receptors. smolecule.com |

Activation of the CCK-B receptor by its agonists, such as gastrin and sulfated cholecystokinin (CCK), has been demonstrated to initiate MAPK signaling in various cell types, including pancreatic acinar cells and receptor-transfected cell lines. physiology.orgnih.govijbs.comkarger.com The MAPK family—comprising key pathways like the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38-MAPK—is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. frontiersin.org

Research has shown that stimulating the CCK-B receptor can lead to the activation of both p44 MAPK (ERK1) and p42 MAPK (ERK2). nih.gov This activation is a crucial step in transducing the mitogenic (growth-promoting) signals of agonists that bind to the CCK-B receptor. physiology.org The signaling cascade linking the G protein-coupled CCK-B receptor to MAPK activation is complex and can involve several intermediary pathways. Key mediators include:

Protein Kinase C (PKC): Gastrin-induced activation of the ERK1/2 pathway is often dependent on PKC. ijbs.com

Calcium Mobilization: Intracellular calcium release, a known consequence of CCK-B receptor activation, is also implicated in triggering MAPK pathways. core.ac.uk

Src Family Kinases: These non-receptor tyrosine kinases can act as intermediaries, linking the CCK-B receptor to MAPK activation. core.ac.ukqiagen.com

Phosphoinositide 3-Kinase (PI3K): The PI3K pathway has been shown to be involved in CCK-B-mediated MAPK signaling. frontiersin.orgnih.gov

Table 2: Potential Downstream Signaling of Desulfated Caerulein via CCK-B Receptor

| Receptor | Agonist (for study) | Key Downstream Mediators | Resulting Pathway Activation |

| CCK-B Receptor | Gastrin, CCK-8 | Gq proteins, PLC, PKC, Calcium (Ca2+), Src, PI3K | Activation of ERK and p38-MAPK pathways. physiology.orgijbs.comcore.ac.ukqiagen.comnih.gov |

Given that desulfated caerulein acts as a selective CCK-B receptor agonist, it is plausible that it can initiate these same MAPK signaling cascades. However, the efficacy and potency of desulfated caerulein in activating these pathways may differ significantly from sulfated agonists. The sulfation of the tyrosine residue is known to be critical for the full biological activity of caerulein and related peptides. smolecule.com For instance, one study on isolated rat atria found that sulfated CCK-8, but not desulfated CCK-8, was able to promote atrial natriuretic peptide (ANP) secretion via a mechanism involving p38 MAPK and Akt. nih.gov This highlights that in certain cellular contexts, the absence of the sulfate group can render the peptide incapable of activating specific MAPK-related pathways.

Therefore, while the preferential binding of desulfated caerulein to the CCK-B receptor strongly suggests a potential interaction with MAPK signaling, the functional outcome is likely dependent on the specific cell type and the intricate cross-talk between various intracellular signaling networks.

Biological Activities and Physiological Effects Non Clinical Focus

Effects on Pancreatic Exocrine Function

The biological activity of desulfated caerulein (B1668201) on the exocrine pancreas has been a subject of scientific investigation, particularly concerning its role in enzyme secretion. Its effects are primarily understood by comparing its actions to its more potent sulfated counterpart, caerulein.

Studies using isolated pancreatic acinar cells have provided specific insights into how desulfated caerulein modulates digestive enzyme release. Research on cultured rat pancreatic acinar cells has shown that while the sulfated form of caerulein can stimulate amylase secretion at low concentrations and inhibit it at higher ones, the desulfated form demonstrates different activity.

In one study, caerulein (form not specified, but likely sulfated due to the biphasic response) at concentrations from 10 pM to 0.1 nM stimulated an increasing rate of amylase secretion. nih.gov However, concentrations greater than 0.1 nM led to a progressive decrease in amylase release. nih.gov In contrast, another study examining the effects of both caerulein and secretin found that caerulein at all tested concentrations significantly decreased the amount of cellular amylase. targetmol.com After 24 hours of culture, 100 nM of caerulein resulted in a maximal decrease in cellular amylase of 34%. targetmol.com This suggests a role for caerulein in the regulation of amylase. targetmol.com

The mechanism of action for caerulein-induced amylase secretion from acinar cells is understood to be mediated by cholecystokinin (B1591339) (CCK) receptors. Specifically, the stimulation of amylase release can be blocked by CCK-1 receptor antagonists, indicating the critical role of this receptor subtype in the secretory process.

| Compound/Condition | Observation | Model System | Source |

|---|---|---|---|

| Caerulein (10 pM - 0.1 nM) | Stimulated increasing rates of amylase secretion. | Dispersed rat pancreatic acini | nih.gov |

| Caerulein (> 0.1 nM) | Caused progressively less amylase secretion. | Dispersed rat pancreatic acini | nih.gov |

| Caerulein (100 nM) | Maximally decreased cellular amylase by 34% at 24h. | Cultured rat pancreatic acinar cells | targetmol.com |

In animal models, the influence of caerulein on pancreatic function is pronounced. The sulfated form is a potent stimulator of pancreatic exocrine secretion. nih.gov In dogs, it causes a significant increase in the volume of pancreatic juice, as well as the output of total solids and enzymes like amylase. nih.gov However, continuous infusion of caerulein has been shown to lead to a gradual decrease in the concentration of amylase in the pancreatic juice. nih.gov

Desulfated caerulein is also biologically active, though its potency is reduced compared to the sulfated form. smolecule.com It has been shown to stimulate the secretion of lipase (B570770). targetmol.comsmolecule.com In studies with cultured rat acinar cells, caerulein tended to increase the amount of lipase in the media. targetmol.com

The hyperstimulation of the pancreas with supramaximal doses of caerulein is a widely used method to induce experimental acute pancreatitis in rats and mice. e-ce.orgsps.nhs.uk This overstimulation leads to the premature activation of digestive enzymes within acinar cells, resulting in pancreatic edema, inflammation, and an increase in serum levels of pancreatic enzymes such as amylase and lipase. sps.nhs.uknih.gov

Gastrointestinal System Physiology

Desulfated caerulein's effects extend to various aspects of gastrointestinal physiology, including secretion and motility. Its actions are largely dictated by its interaction with cholecystokinin (CCK) receptor subtypes.

The effect of desulfated caerulein on gastric acid secretion has yielded varied results depending on the experimental conditions. Some research indicates that desulfated caerulein inhibits the secretion of gastric acid. targetmol.comsmolecule.com This contrasts with the known potent stimulatory and inhibitory actions of its sulfated counterpart. smolecule.com

However, a study conducted in dogs with gastric fistulas found that desulfated caerulein did not inhibit gastric acid secretion that was stimulated by pentagastrin (B549294). nih.gov This suggests that the presence of the sulfate (B86663) group is crucial for the inhibitory effect on stimulated gastric secretion. The differing findings highlight that the physiological context (basal versus stimulated secretion) is a critical factor in the compound's activity.

| Finding | Experimental Model | Condition | Source |

|---|---|---|---|

| Inhibits gastric acid secretion. | Not specified | General activity description | targetmol.comsmolecule.com |

| Failed to inhibit acid secretion. | Dogs with gastric fistulas | Pentagastrin-stimulated secretion | nih.gov |

The motility of the gastrointestinal tract is influenced by peptides like caerulein, primarily through their action on smooth muscle. Sulfated caerulein is known to delay gastric emptying and affect motility in different segments of the intestine. medchemexpress.com It stimulates motility in the distal duodenum, jejunum, ileum, and colon, while inhibiting it in the proximal duodenum. medchemexpress.com

A key distinction for desulfated caerulein is that it demonstrates significantly reduced smooth muscle contractile activity when compared to the sulfated version. smolecule.com This difference is attributed to its altered receptor binding characteristics. smolecule.com While specific studies focusing solely on the direct effect of desulfated caerulein on gastric emptying rates are not detailed in the available literature, its reduced potency on smooth muscle suggests that its impact on gastric emptying and motility would be substantially less than that of sulfated caerulein.

The contraction of the gallbladder is a critical physiological event for the release of bile into the duodenum, and it is strongly stimulated by the hormone cholecystokinin (CCK) and its analogues, like sulfated caerulein. medchemexpress.compancreapedia.org This action is mediated by CCK1 receptors (also known as CCK-A receptors) located on the gallbladder's smooth muscle. nih.govsmolecule.com

Research clearly indicates that the sulfate group on the tyrosine residue is essential for high-affinity binding to the CCK1 receptor and, consequently, for potent gallbladder contraction. smolecule.com Desulfated caerulein exhibits markedly reduced smooth muscle contractile activity. smolecule.com This is because desulfated caerulein has a significantly lower affinity for the CCK1 receptor, although it preferentially binds to the CCK2 (or CCK-B) receptor. smolecule.com Therefore, investigations conclude that desulfated caerulein is a much weaker stimulus for gallbladder contraction compared to its sulfated form. smolecule.com

Absence or Attenuation of Specific Bioactivities Compared to Sulfated Caerulein

The sulfation of the tyrosine residue in the caerulein molecule is a critical determinant of its biological potency. The absence of this sulfate group in desulfated caerulein leads to a significant reduction or complete loss of several physiological effects that are prominent in its sulfated counterpart. Research comparing the two forms has consistently highlighted the essential role of the sulfate moiety for high-affinity interaction with certain cholecystokinin (CCK) receptors, which in turn mediates many of caerulein's biological actions. smolecule.com

A primary and well-documented difference between sulfated and desulfated caerulein lies in their effects on smooth muscle. Sulfated caerulein is known for its potent stimulation of gastrointestinal smooth muscle contraction. pancreapedia.org In stark contrast, desulfated caerulein exhibits markedly reduced or a complete lack of smooth muscle activity. targetmol.comiiitd.edu.in

This dramatic decrease in potency is attributed to the altered binding affinity for cholecystokinin receptors, particularly the CCK1 receptor (formerly CCK-A), which is crucial for mediating smooth muscle contraction. smolecule.comnih.gov Studies on the skin secretions of the Australian tree frog Litoria splendida have shown that during certain times of the year, a significant portion of caerulein is found in its desulfated form, which is described as being less active or inactive on smooth muscle. iiitd.edu.innih.gov This observation underscores the physiological importance of the sulfate group for this specific biological function. The reduced activity of desulfated caerulein on smooth muscle is a consistent finding across various experimental models. smolecule.comnih.gov

Table 1: Comparative Smooth Muscle Activity of Caerulein Forms

| Compound | Effect on Smooth Muscle | Reference |

| Sulfated Caerulein | Potent contractile activity | smolecule.compancreapedia.org |

| Desulfated Caerulein | Markedly reduced or no activity | smolecule.comtargetmol.comiiitd.edu.in |

While sulfated caerulein is known to inhibit gastric acid secretion stimulated by gastrin and its analogues like pentagastrin, its desulfated form is largely ineffective in this regard. physiology.org A key study conducted in dogs with gastric fistulas demonstrated this disparity clearly. In these experiments, acid secretion was stimulated with a continuous infusion of pentagastrin. While infusions of sulfated caerulein and cholecystokinin (CCK) produced significant inhibition of this stimulated acid secretion, desulfated caerulein failed to do so, even at a high dose. physiology.org

The study showed that while caerulein at a dose of 0.2 µ g/kg-hr inhibited pentagastrin-stimulated acid secretion by 60-97%, desulfated caerulein was not inhibitory at a dose of 1 µ g/kg-hr . physiology.org Further investigation with a higher dose of desulfated caerulein (4 µ g/kg-hr ) against a higher background of pentagastrin also showed no inhibition. physiology.org This finding indicates that the sulfate group on the tyrosine residue is essential for the inhibitory action of caerulein on pentagastrin-stimulated gastric acid secretion in this model. physiology.org Interestingly, it has been noted that these observations in dogs differ from those in rats, where the lack of sulfation in the related peptide CCK-8 does not prevent it from occupying the gastrin receptor. nih.gov

Table 2: Effect of Caerulein and Desulfated Caerulein on Pentagastrin-Stimulated Acid Secretion in Dogs

| Infused Compound | Dose | Background Stimulant | Outcome | Reference |

| Caerulein (sulfated) | 0.2 µ g/kg-hr | Pentagastrin (4 µ g/kg-hr ) | 60-97% inhibition of acid secretion | physiology.org |

| Desulfated Caerulein | 1 µ g/kg-hr | Pentagastrin (4 µ g/kg-hr ) | No inhibition | physiology.org |

| Desulfated Caerulein | 4 µ g/kg-hr | Pentagastrin (8 µ g/kg-hr ) | No inhibition | physiology.org |

The vasodilator activity of caerulein is linked to its effects on smooth muscle. Given that desulfated caerulein demonstrates a lack of significant smooth muscle activity, it is consequently understood to be devoid of vasodilator effects. iiitd.edu.in Research on peptides from the frog Litoria splendida explicitly states that since desulfated caerulein shows no smooth muscle activity, any potential biological role it might have is not related to vasodilation. iiitd.edu.in This contrasts with sulfated caerulein, whose potent actions on smooth muscle contribute to its hemodynamic effects, including an initial action of lowering blood pressure. pancreapedia.org

To explore the potential biological roles of desulfated caerulein beyond its classical endocrine functions, researchers have tested its activity in a variety of other biological assays. A study involving synthesized desulfated caerulein and a related peptide, desulfated Phe8 caerulein, screened these compounds for a range of bioactivities. The results of these investigations were conclusively negative. iiitd.edu.in

The tested activities where desulfated caerulein was found to be inactive include:

Antibiotic activity

Anticancer activity

N-type and L-type Ca2+ channel activity

Neuronal nitric oxide synthase (nNOS) activity

Serotonin receptor activity

DNA methyl green binding

Nitric oxide scavenging activity

These findings suggest that the biological relevance of desulfated caerulein is likely confined to a narrow spectrum of activities, primarily related to its weak interactions with CCK receptors, and that it does not possess the broader pharmacological profile seen with some other amphibian skin peptides. iiitd.edu.in

Table 3: Summary of Other Tested Bioactivities for Desulfated Caerulein

| Bioactivity Test | Result for Desulfated Caerulein | Reference |

| Antibiotic | No activity | iiitd.edu.in |

| Anticancer | No activity | iiitd.edu.in |

| N-type Ca2+ channel | No activity | iiitd.edu.in |

| L-type Ca2+ channel | No activity | iiitd.edu.in |

| Neuronal Nitric Oxide Synthase (nNOS) | No activity | iiitd.edu.in |

| Serotonin Receptor | No activity | iiitd.edu.in |

| DNA Methyl Green | No activity | iiitd.edu.in |

| Nitric Oxide Scavenging | No activity | iiitd.edu.in |

Research Applications and Experimental Models

Utilization in In Vitro Cellular Models

The primary in vitro model for studying the direct effects of secretagogues on pancreatic acinar cells involves the use of cell lines such as the rat pancreatic acinar cell line, AR42J. These cells express CCK receptors and respond to stimulation with changes in enzyme secretion and other cellular processes.

Scientific literature extensively documents the use of sulfated caerulein (B1668201) to stimulate AR42J cells, leading to a biphasic amylase secretion response, vacuolization, and the activation of inflammatory signaling pathways. In contrast, direct evidence for the extensive use of desulfated caerulein to elicit these cellular responses in AR42J cells is not prominent in published research. This is attributable to the differential affinity of sulfated and desulfated CCK analogs for the CCK receptors present on pancreatic acinar cells.

The primary receptor subtype on pancreatic acinar cells that mediates secretagogue-induced enzyme secretion is the CCK1 receptor (formerly known as CCK-A receptor). This receptor has a high affinity for sulfated CCK and its analogs, including sulfated caerulein. Conversely, the CCK1 receptor displays a significantly lower affinity for desulfated analogs. As a result, desulfated caerulein is a much weaker agonist at the CCK1 receptor and is therefore not typically used to study the full spectrum of cellular responses associated with secretagogue overstimulation in pancreatic acinar cell lines. It may, however, be employed as a negative control or a weak agonist to dissect the specific signaling pathways mediated by high-affinity CCK1 receptor activation.

Supramaximal stimulation of pancreatic acinar cells with sulfated caerulein is a well-established method to induce cell death pathways, including apoptosis and necrosis, in vitro. These studies are crucial for understanding the initial events in the pathogenesis of acute pancreatitis.

The role of desulfated caerulein in such investigations is limited by its low potency at the CCK1 receptor. The induction of apoptosis and necrosis in acinar cells by CCK analogs is a concentration-dependent phenomenon that requires robust receptor activation and downstream signaling cascades. Due to its weak agonist activity, concentrations of desulfated caerulein required to induce significant cell death would likely be orders of magnitude higher than those of its sulfated counterpart, potentially leading to non-specific effects. Consequently, desulfated caerulein is not the agent of choice for inducing and studying these specific cell death mechanisms in acinar cells. Instead, its use would be more relevant in comparative studies to highlight the critical role of tyrosine sulfation in the biological activity of caerulein and the subsequent induction of cellular injury.

Application in In Vivo Animal Models for Disease Research

The in vivo administration of sulfated caerulein to rodents is the most widely used and characterized model of experimental acute pancreatitis. This model reproduces many of the hallmark features of human acute pancreatitis, including edema, inflammation, and acinar cell death.

The induction of acute pancreatitis by caerulein in animal models is predicated on the hyperstimulation of pancreatic acinar cells via the CCK1 receptor. Given the low affinity of desulfated caerulein for the CCK1 receptor, its utility in inducing experimental pancreatitis is negligible. There is a lack of scientific literature describing the use of desulfated caerulein to reliably and reproducibly induce acute pancreatitis in vivo. Its administration, even at high doses, would not be expected to elicit the same degree of acinar cell hyperstimulation and subsequent injury as the sulfated form.

The development and characterization of rodent models of acute pancreatitis have overwhelmingly relied on the administration of sulfated caerulein. These models have been instrumental in elucidating the pathophysiology of the disease and for testing potential therapeutic interventions. The choice of the sulfated form is a direct consequence of its potent biological activity.

Desulfated caerulein does not feature in the development of these standard pancreatitis models. Its primary role in this context would be as a control compound to demonstrate that the pancreatitis induced by caerulein is a specific, receptor-mediated event dependent on the sulfated tyrosine residue.

Various methods are used to induce experimental pancreatitis, each with its own advantages and limitations. These include administration of L-arginine, bile salt infusion, and duct ligation. The caerulein-induced model is favored for its reproducibility and for modeling mild, edematous pancreatitis.

In a comparative analysis of these methods, desulfated caerulein would not be considered a standalone induction agent. A hypothetical comparison would likely show that while sulfated caerulein effectively induces pancreatitis, desulfated caerulein fails to do so, thereby reinforcing the structure-activity relationship of CCK analogs and the specific receptor interactions required to initiate the disease process.

The following table summarizes the key differences in the research applications of sulfated versus desulfated caerulein based on their receptor affinity.

| Feature | Sulfated Caerulein | Caerulein (desulfated) |

| CCK1 Receptor Affinity | High | Low |

| Potency as a Pancreatic Secretagogue | High | Very Low |

| Use in Inducing Experimental Pancreatitis | Standard and widely used | Not used |

| Application in AR42J Cell Studies | To study cellular responses and cell death | Primarily as a negative control or weak agonist |

| Primary Research Role | To model pancreatitis and study acinar cell physiology | To study structure-activity relationships of CCK analogs |

Inducing Experimental Pancreatitis Models (e.g., Caerulein-induced acute pancreatitis)

Studies on Pancreatic Inflammation and Fibrosis

Caerulein (desulfated), a cholecystokinin (B1591339) (CCK) analogue, is extensively utilized in non-clinical research to create models of pancreatitis in rodents. pancreapedia.org The administration of caerulein at supraphysiologic doses induces acute pancreatitis, characterized by interstitial edema, infiltration of inflammatory cells, and vacuolization of acinar cells. nih.gov Repeated administration of caerulein over several weeks leads to a chronic condition that mirrors human chronic pancreatitis, featuring pancreatic atrophy, persistent inflammation, and the development of fibrosis. nih.govnih.govfrontiersin.orgnih.gov

This model of chronic pancreatitis is established through recurrent episodes of acute pancreatic injury and inflammation. nih.gov The sustained inflammatory environment triggers the activation of pancreatic stellate cells (PSCs), which are key mediators of fibrosis. Activated PSCs proliferate and transform into myofibroblast-like cells, which then synthesize and deposit excessive amounts of extracellular matrix proteins, such as collagen, leading to the characteristic fibrotic scarring of the pancreas. frontiersin.orgnih.gov Histological analysis of pancreatic tissue from these models reveals significant acinar cell loss, infiltration of immune cells, and extensive collagen deposition. nih.govresearchgate.net The inflammatory response is further characterized by the increased expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). frontiersin.orgnih.gov

Assessment of Oxidative Stress in Pancreatic Models

The pathophysiology of caerulein-induced pancreatitis involves a significant component of oxidative stress. nih.govnih.gov This state of oxidative stress is an early event in the development of pancreatitis and is characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system. nih.govkarger.com The overproduction of ROS in pancreatic acinar cells is a key initiating factor, leading to cellular damage and the activation of inflammatory pathways. nih.govnih.gov

Several biomarkers are used to quantify the extent of oxidative stress in these pancreatic models. These markers provide insights into the molecular mechanisms of the disease and are often used to evaluate the efficacy of potential therapeutic interventions.

Key Markers of Oxidative Stress in Caerulein-Induced Pancreatitis:

| Marker | Description | Observation in Pancreatic Models |

| Malondialdehyde (MDA) | A product of lipid peroxidation, indicating damage to cellular membranes. karger.com | Increased levels in pancreatic tissue. karger.com |

| Myeloperoxidase (MPO) | An enzyme present in neutrophils, its activity is a marker of neutrophil infiltration and inflammation-associated oxidative stress. nih.gov | Elevated activity in pancreatic tissue, indicating an influx of neutrophils. nih.gov |

| Reduced Glutathione (GSH) | A major non-enzymatic antioxidant that is depleted during oxidative stress. karger.com | Decreased levels in the pancreas. karger.com |

| Reactive Oxygen Species (ROS) | Highly reactive molecules, including superoxide anions and hydroxyl radicals, that can damage cellular components. nih.govnih.gov | Increased production within pancreatic acinar cells. nih.govnih.gov |

| Oxidatively Modified Proteins | Proteins that have been damaged by ROS, leading to the formation of carbonyl groups. karger.com | An early indicator of oxidative damage, preceding lipid peroxidation. karger.com |

The induction of oxidative stress by caerulein is linked to the activation of oxidant-sensitive transcription factors such as nuclear factor-κB (NF-κB), which in turn promotes the expression of pro-inflammatory cytokines and further amplifies the inflammatory response. nih.govnih.gov

Investigation of Immune Responses in Pancreatic Models

The pancreatic injury induced by desulfated caerulein triggers a complex and multifaceted immune response. This response is initiated by the damaged acinar cells, which release various signaling molecules that recruit immune cells to the pancreas. nih.gov The infiltration of these immune cells is a critical step in the pathogenesis of both acute and chronic pancreatitis. nih.govnih.gov

The primary immune cells involved in this process are macrophages and neutrophils, with T-cells also playing a significant role, particularly in the progression to chronic disease. nih.govnih.govfrontiersin.org

Macrophages: These are often the predominant immune cells that infiltrate the pancreas following caerulein-induced injury. researchgate.net They are recruited to the site of inflammation where they can adopt different functional phenotypes. Pro-inflammatory (M1) macrophages contribute to tissue damage by releasing inflammatory cytokines, while anti-inflammatory (M2) macrophages are involved in tissue repair and fibrosis. frontiersin.orgnih.gov Macrophages can also phagocytose necrotic acinar cell components. frontiersin.org

Neutrophils: These are among the first immune cells to arrive at the site of pancreatic injury. nih.gov Their infiltration is a hallmark of acute pancreatitis. nih.gov Neutrophils release proteolytic enzymes and reactive oxygen species, which contribute to the inflammatory cascade and tissue damage. springermedizin.de

T-cells: T-lymphocytes, including CD4+ helper T-cells and CD8+ cytotoxic T-cells, are also found in the pancreatic infiltrate. researchgate.netresearchgate.net They are involved in modulating the inflammatory response and can contribute to the progression of chronic pancreatitis and fibrosis. frontiersin.org The activation of T-cells can be triggered by cytokines such as IL-6, which are released during pancreatitis. researchgate.net

The interaction between these immune cells and the resident pancreatic cells, including acinar cells and pancreatic stellate cells, creates a complex inflammatory microenvironment that drives the pathology of the disease. frontiersin.org

Stability and Metabolism Studies in Biological Systems (Non-Clinical)

In Vitro Stability in Serum

The stability of caerulein and its analogues in biological fluids is a critical factor influencing their biological activity and duration of action. In vitro studies are essential for determining the susceptibility of these peptides to degradation by proteases present in serum. While specific data on the in vitro stability of desulfated caerulein is not extensively detailed in the provided search results, it is understood that peptides, in general, are subject to enzymatic degradation in serum. nih.gov The blocked amino-terminal (pyroglutamate) and the replacement of methionine residues in caerulein likely contribute to a longer half-life compared to cholecystokinin (CCK) by providing some protection against aminopeptidases and oxidation. pancreapedia.org

In Vivo Metabolism and Degradation Pathways

Following systemic administration, caerulein is subject to metabolism and degradation. While detailed metabolic pathways for desulfated caerulein are not explicitly outlined in the search results, the metabolism of similar peptides involves enzymatic cleavage in various tissues and clearance from circulation. pancreapedia.org The structural characteristics of caerulein, such as the blocked N-terminus, are thought to confer greater stability against biological degradation compared to endogenous peptides like CCK, potentially leading to a longer in vivo half-life. pancreapedia.org This increased stability could be a contributing factor to its potent effects when administered in experimental models. pancreapedia.org

Identification of Enzymatic Cleavage Sites

The degradation of peptides like caerulein is mediated by peptidases that cleave specific peptide bonds. The precise enzymatic cleavage sites in desulfated caerulein have not been definitively identified in the provided search results. However, the process of proteolytic cleavage is dependent on the amino acid sequence of the peptide and the specificity of the involved enzymes, such as trypsin, chymotrypsin, and elastases. mdpi.comyoutube.com For instance, trypsin typically cleaves at the C-terminal side of lysine and arginine residues, while chymotrypsin cleaves at the C-terminal end of aromatic amino acids. youtube.com The amino acid sequence of caerulein would determine its susceptibility to these and other proteases present in biological systems.

Comparative Pharmacology and Analog Design

Development of Peptidomimetics and Chemical Modifications

Role of Desulfated Caerulein (B1668201) in Guiding Ligand Design

Desulfated caerulein, a naturally occurring analog of the decapeptide caerulein, serves as a critical tool in the field of medicinal chemistry, particularly in the rational design of receptor-selective ligands. Its utility stems directly from the absence of a single, crucial functional group: a sulfate (B86663) ester on its tyrosine residue. This seemingly minor structural modification results in a dramatic shift in its pharmacological profile, providing a unique molecular scaffold for developing ligands with high specificity for cholecystokinin (B1591339) (CCK) receptor subtypes.

The biological actions of caerulein and its endogenous mammalian counterpart, cholecystokinin (CCK), are mediated by two main receptor subtypes: CCK-A (alimentary) and CCK-B (brain). The key to their differential activation lies in the structure of the ligand. The CCK-A receptor exhibits a high affinity for the sulfated forms of these peptides. nih.gov The sulfated tyrosine is a critical component of the pharmacophore required for potent activation of the CCK-A receptor. frontiersin.org Consequently, the removal of this sulfate group, as in desulfated caerulein, leads to a significant reduction in binding affinity and potency at the CCK-A receptor, estimated to be over 1000-fold lower than its sulfated parent compound.

In stark contrast, the CCK-B receptor (also known as the gastrin receptor) is less stringent in its binding requirements. nih.gov It recognizes the C-terminal tetrapeptide amide sequence (Trp-Met-Asp-Phe-NH2) common to both CCK and gastrin, which is also present in caerulein. frontiersin.org As a result, the CCK-B receptor binds both sulfated and desulfated peptides with similar, albeit moderate, affinity. nih.gov This poor discrimination between the two forms by the CCK-B receptor is the cornerstone of desulfated caerulein's role in ligand design. nih.gov

By starting with the desulfated caerulein backbone, medicinal chemists are provided with a molecular template that is inherently biased away from the CCK-A receptor. This allows researchers to focus their efforts exclusively on enhancing affinity and selectivity for the CCK-B receptor. The peptide can be systematically modified—through amino acid substitution, conformational constraint, or peptidomimetic approaches—to explore the binding pocket of the CCK-B receptor. The goal of such analog design is to introduce new chemical interactions that compensate for the absence of the tyrosine sulfate group and optimize contacts within the CCK-B receptor's active site, thereby creating potent and highly selective CCK-B agonists or antagonists.

This strategy effectively uses desulfated caerulein as a chemical probe to dissect the structure-activity relationships (SAR) that govern CCK receptor selectivity. Research based on this principle has been instrumental in developing pharmacological tools to study the distinct physiological roles of CCK-B receptors in the central nervous system and the gastrointestinal tract.

The table below summarizes the fundamental structure-activity relationships that make desulfated caerulein a valuable starting point for ligand design.

| Compound | Key Structural Feature | CCK-A Receptor Affinity | CCK-B Receptor Affinity | Implication for Ligand Design |

|---|---|---|---|---|

| Caerulein (Sulfated) | Contains Sulfated Tyrosine (O-SO3H) | High | High | Potent, non-selective CCK receptor agonist. |

| Caerulein (Desulfated) | Contains Tyrosine (OH) | Very Low | Moderate | Serves as a CCK-B selective scaffold; ideal starting point for designing CCK-B specific ligands. nih.gov |

| CCK Octapeptide (CCK-8, Sulfated) | Contains Sulfated Tyrosine | High | High | Endogenous non-selective high-affinity ligand. |

| CCK Octapeptide (Desulfated) | Contains Tyrosine | Low | Moderate | Demonstrates the critical role of sulfation for CCK-A affinity. nih.gov |

| Pentagastrin (B549294) | Lacks the N-terminal sequence and the sulfated tyrosine | Very Low | Moderate | Highlights the importance of the C-terminal tetrapeptide for CCK-B binding. nih.gov |

Q & A

Basic Research Questions

Q. How is Caerulein (desulfated) synthesized and characterized for research use?

- Methodological Answer : Caerulein (desulfated) is synthesized via solid-phase peptide synthesis (SPPS), followed by desulfation of the native caerulein. Critical characterization steps include:

- Purity Assessment : Reverse-phase HPLC (≥95% purity threshold) .

- Structural Confirmation : Mass spectrometry (e.g., molecular weight verification: 1272.34 Da) and amino acid sequencing (single-letter code: pGlu-QDYTGWMDF-NH₂) .

- Salt Form : Trifluoroacetate (TFA) is commonly used during purification; residual TFA may interfere with cell-based assays, requiring quantification via ion chromatography .

Q. What are the optimal storage conditions for Caerulein (desulfated) to ensure stability?

- Methodological Answer :

- Lyophilized Powder : Store at -20°C to -80°C in airtight, light-protected vials (stable for 2–3 years) .

- Reconstituted Solutions : Aliquot into single-use vials at -70°C to avoid freeze-thaw degradation. Use sterile, low-binding tubes to minimize peptide adhesion .

Q. How does desulfation alter Caerulein’s interaction with cholecystokinin (CCK) receptors?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled CCK-8 or competitive ELISA to compare binding affinity. Desulfation reduces affinity for CCK-A receptors (peripheral) but retains partial activity for CCK-B receptors (central) .

- Functional Assays : Measure intracellular calcium flux in CHO-K1 cells transfected with CCK receptors. Desulfated variants show 80% reduced efficacy in gallbladder contraction models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity of Caerulein (desulfated) across studies?

- Methodological Answer :

- Source Variability : Verify peptide synthesis protocols (e.g., SPPS vs. recombinant methods) and purity data. Batch-to-batch differences in TFA content can skew cell viability results .

- Administration Route : Central vs. peripheral administration impacts bioavailability. For example, desulfated Caerulein exhibits potent analgesia (20% of native Caerulein’s potency) when injected intracerebroventricularly, likely due to differential blood-brain barrier permeability .

- Control Experiments : Include sulfated Caerulein and CCK-8 as positive controls to benchmark activity .

Q. What experimental designs are recommended to study Caerulein (desulfated)’s dual roles in peripheral and central pathways?

- Methodological Answer :

- Dual-Model Systems :

- Peripheral : Use isolated guinea pig gallbladder strips to assess smooth muscle contraction .

- Central : Employ rodent models of pain (e.g., tail-flick test) with intracerebroventricular cannulation to bypass peripheral metabolism .

- Pharmacokinetic Profiling : LC-MS/MS to quantify peptide stability in plasma vs. cerebrospinal fluid .

Q. How can researchers mitigate interference from TFA salts in Caerulein (desulfated) experiments?

- Methodological Answer :

- TFA Removal : Dialyze reconstituted peptides against 0.1% acetic acid (MWCO 1 kDa membrane) or use ion-exchange chromatography .

- Assay Validation : Pre-test TFA-free batches in cell viability assays (e.g., MTT assay) to confirm absence of cytotoxic effects .

Q. What structural modifications enhance Caerulein (desulfated)’s metabolic stability without compromising receptor binding?

- Methodological Answer :

- Backbone Cyclization : Introduce lactam bridges between Glu¹ and Asp⁷ to reduce protease susceptibility .

- D-Amino Acid Substitution : Replace L-Met⁸ with D-Met to prolong half-life in serum (validate via HPLC and circular dichroism) .

Data Contradiction Analysis

- Key Conflict : While desulfation abolishes CCK-A receptor activity, residual central analgesic effects suggest alternative pathways (e.g., NMDA receptor modulation) .

- Resolution Strategy : Perform receptor knockout studies (e.g., CCK-B⁻/⁻ mice) and ligand-receptor molecular docking simulations to identify off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.